molecular formula C11H11N3O3S B11178962 N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide

N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide

Cat. No.: B11178962
M. Wt: 265.29 g/mol
InChI Key: HSPNCBBRLOPYIR-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C12H11N3O2S It is a derivative of benzenesulfonamide, featuring two cyanomethyl groups attached to the nitrogen atom and a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonamide with formaldehyde and trimethylsilyl cyanide in the presence of a copper catalyst. The reaction proceeds through a multi-component coupling mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Amine derivatives.

Scientific Research Applications

N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide involves its interaction with various molecular targets. The cyanomethyl groups can act as electrophiles, reacting with nucleophiles in biological systems. The methoxy group on the benzene ring can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C11H11N3O3S/c1-17-10-2-4-11(5-3-10)18(15,16)14(8-6-12)9-7-13/h2-5H,8-9H2,1H3

InChI Key

HSPNCBBRLOPYIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC#N)CC#N

Origin of Product

United States

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